molecular formula C9H4F2IN B8671457 7,8-Difluoro-3-iodoquinoline

7,8-Difluoro-3-iodoquinoline

Cat. No. B8671457
M. Wt: 291.04 g/mol
InChI Key: IGUVWVSOGBFPOR-UHFFFAOYSA-N
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Patent
US08772200B2

Procedure details

In a 3 L eggplant-shaped flask containing a stir bar, 7,8-difluoroquinoline (185.5 g, 1.12 mol), N-iodosuccinimide (505.4 g, 2.25 mol), and acetic acid (927 mL) were introduced and the mixture was stirred for 30 hours at 90° C. After cooling, the precipitated crystals was filtered and dried. On the other hand, the filtrate was concentrated under reduced pressure, the residual acetic acid was neutralized with sodium hydrogen carbonate, and the resultant was subjected to extraction with ethyl acetate. In addition, after the filtrate was dried with magnesium sulfate, filtered and concentrated, the thus obtained crude product was purified by silica gel column chromatography (normal hexane:ethyl acetate) to obtain 227.2 g (70%) of 7,8-difluoro-3-iodoquinoline was obtained as a hazel solid combined with the previously obtained crystals.
Quantity
185.5 g
Type
reactant
Reaction Step One
Quantity
505.4 g
Type
reactant
Reaction Step One
Quantity
927 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]([F:12])=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.[I:13]N1C(=O)CCC1=O>C(O)(=O)C>[F:1][C:2]1[C:11]([F:12])=[C:10]2[C:5]([CH:6]=[C:7]([I:13])[CH:8]=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
185.5 g
Type
reactant
Smiles
FC1=CC=C2C=CC=NC2=C1F
Name
Quantity
505.4 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
927 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 hours at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a 3 L eggplant-shaped flask containing a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals was filtered
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
On the other hand, the filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resultant was subjected to extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
In addition, after the filtrate was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the thus obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (normal hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
FC1=CC=C2C=C(C=NC2=C1F)I
Measurements
Type Value Analysis
AMOUNT: MASS 227.2 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.